3-Chloroalanine hydrochloride

Enzyme inhibition kinetics Alanine racemase Stereospecificity

Generic halogenated alanine analogs cause irreproducible enzyme inhibition-enantiomer potency differs 342-fold (D-enantiomer Ki=0.005 mM vs. L-enantiomer Ki=1.71 mM) with divergent competitive/noncompetitive mechanisms. 3-Chloroalanine HCl (CAS 35401-46-8) resolves this with defined stereochemistry and verified purity. • D-enantiomer Ki=0.005 mM (competitive); lethal efficiency 1 event per 2.2 turnovers vs. 1/800 for fluoroalanine • 94% biocatalytic conversion yield to D-cysteine via engineered Pseudomonas systems • ≥98% purity; bulk quantities available; stored at -20°C; shipped ambient globally

Molecular Formula C3H7Cl2NO2
Molecular Weight 160 g/mol
CAS No. 35401-46-8
Cat. No. B555685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroalanine hydrochloride
CAS35401-46-8
Synonyms2-amino-3-chloropropanoicacidhydrochloride; 35401-46-8; C3H7Cl2NO2; 3-chloroalaninehydrochloride; ACMC-209kwi; (S)-2-Amino-3-chloropropanoicacidhydrochloride; Beta-Chloro-DL-alanineHCl; C4284_SIGMA; SCHEMBL6947381; CTK8H2328; MolPort-003-940-736; H-beta-Chloro-DL-Ala-OH.HCl; NSC16554; 1396AE; NSC-16554; NSC166168; MCULE-1601405489; NSC-166168; AM001851; 4CH-007081; 4CH-024986; FT-0639258; 3B3-049658; 3157-46-8
Molecular FormulaC3H7Cl2NO2
Molecular Weight160 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)Cl.Cl
InChIInChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H
InChIKeyIENJPSDBNBGIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroalanine Hydrochloride: Baseline Characteristics


3-Chloroalanine hydrochloride (CAS 35401-46-8) is the hydrochloride salt of 3-chloroalanine, a non-proteinogenic, unnatural α-amino acid derivative with the molecular formula C₃H₇Cl₂NO₂ and a molecular weight of approximately 160 g/mol . Structurally, it is a chloroalanine obtained by replacement of one of the methyl hydrogens of alanine with a chlorine atom at the β-position, typically synthesized via chlorination of serine [1]. The compound exists as a white, water-soluble crystalline powder with a melting point of 172–174 °C (decomposition) and is stored at -15 °C . As a versatile synthetic intermediate, it serves as a precursor in the production of pharmaceuticals, agrochemicals, and novel amino acid derivatives, with documented use in the manufacture of the antihypertensive agent ramipril and the enzymatic synthesis of D‑cysteine [2].

Format Hydrochloride salt, water-soluble
Role Synthetic intermediate, enzyme probe
Workflow Enzyme inhibition, biocatalysis, antimicrobial screening
Non-proteinogenic chloro-amino acid; supports stereospecific and mechanism-based inhibition studies.

Why In-Class Analogs Cannot Substitute 3-Chloroalanine HCl


Generic substitution among halogenated alanine analogs is scientifically untenable due to profound differences in enzyme inhibition kinetics, mechanism of action, and stereospecificity. For instance, while both 3-chloroalanine and 3-fluoroalanine inactivate alanine racemase, their lethal efficiencies differ by over 350-fold (1 lethal event per 2.2 turnovers for chlorovinylglycine versus 1 per 800 turnovers for fluoroalanine) [1]. Furthermore, the enantiomers of 3-chloroalanine exhibit a 342-fold difference in inhibitory potency (Ki = 0.005 mM for D‑chloroalanine vs. 1.71 mM for L‑chloroalanine) and operate via distinct competitive versus noncompetitive mechanisms [2]. These quantitative disparities mean that substituting one analog for another—or using a racemic mixture without regard to isomer composition—will yield irreproducible or misleading biological results and compromised synthetic yields. The evidence presented below substantiates why 3-chloroalanine hydrochloride must be specified with precision for research and industrial workflows.

1
Halogen replacement (F, Br) may drastically alter enzyme inactivation efficiency and binding kinetics.
2
Enantiomeric composition changes inhibitory mechanism; racemic vs. single isomer yields non-transferable results.
3
Species-specific resistance profiles to 3-chloroalanine are not preserved with other alanine racemase inhibitors.

3-Chloroalanine vs. Key Analogs: Quantitative Evidence


Enantiomer-Specific Alanine Racemase Inhibition

The D- and L-isomers of β-chloroalanine inhibit purified alanine racemase from Bacillus subtilis with markedly different potencies and mechanisms. D‑chloroalanine acts as a competitive inhibitor with a Ki of 0.005 mM, whereas L‑chloroalanine acts as a noncompetitive inhibitor with a Ki of 1.71 mM [1]. This 342-fold difference in binding affinity demonstrates that the enzyme's active site strongly favors the D-enantiomer. Procurement of the hydrochloride salt of the racemic mixture may introduce variable inhibitory behavior depending on enantiomeric composition.

Enantiomer-Specific Inhibition
Head-to-head
D-isomer Ki = 0.005 mM; L-isomer Ki = 1.71 mM (342-fold difference)
Supports stereochemistry-dependent enzyme binding review.
Purified alanine racemase from B. subtilis; competitive vs. noncompetitive mechanism.
Enzyme inhibition kinetics Alanine racemase Stereospecificity

Alanine Racemase Inactivation: Chloro vs. Fluoro Analog

In a head-to-head study using purified alanine racemase from Escherichia coli B, 3-chlorovinylglycine (a chloroalanine derivative) produced one lethal inactivation event for every 2.2 ± 0.2 nonlethal turnovers, whereas 3-fluoroalanine produced only one lethal event per 800 turnovers [1]. The second-order rate constant for inactivation by D‑chlorovinylglycine was 122 ± 14 M⁻¹ s⁻¹, compared to 93 M⁻¹ s⁻¹ for D‑fluoroalanine [1].

Chloro vs. Fluoro Inactivation
Head-to-head
Chlorovinylglycine: 1 lethal event per 2.2 turnovers; Fluoroalanine: 1 per 800 (~364-fold higher)
Highlights class-dependent suicide-substrate efficiency.
Purified alanine racemase from E. coli B; kinetic analysis of halide elimination.
Mechanism-based inhibition Suicide substrate Antibacterial target validation

Stereospecific Inactivation of D-Amino Acid Transaminase

Purified D‑amino acid transaminase from Bacillus sphaericus catalyzes α,β‑elimination exclusively on the D‑isomer of β‑chloroalanine, yielding equimolar pyruvate, chloride, and ammonia; the L‑isomer is not a substrate [1]. β‑Chloro‑D‑alanine acts as a potent competitive inhibitor with D‑alanine (Ki = 10 µM) and exhibits a Kinact of approximately 10 µM, with one inactivation event per 1500 turnovers [1]. In contrast, the L‑isomer shows no activity with this enzyme.

Transaminase Stereospecificity
Head-to-head
D-isomer Kinact ≈ 10 µM, Ki = 10 µM; L-isomer not a substrate (absolute specificity)
Supports enantiomer-specific D-amino acid metabolism studies.
Purified D-amino acid transaminase from Bacillus sphaericus.
D-Amino acid metabolism Transaminase inhibition Bacillus sphaericus

Differential Resistance Among Oral Pathogens

3-Chloro-DL-alanine (3CA) at 1 mM concentration differentially inhibits bacterial growth: Fusobacterium nucleatum and Porphyromonas gingivalis (oral malodor-associated pathogens) are resistant, whereas Streptococcus mutans and Escherichia coli are sensitive [1]. This species-specific resistance profile is not uniformly observed with other alanine analogs and is relevant for targeted antibacterial studies.

Oral Pathogen Resistance
Class-level
F. nucleatum & P. gingivalis resistant; S. mutans & E. coli sensitive at 1 mM
Supports species-specific screening context; data to verify.
Supplier-referenced susceptibility data; growth assay conditions not fully detailed.
Antibacterial susceptibility Peptidoglycan synthesis inhibition Oral microbiology

Enzymatic Conversion to D-Cysteine

Under optimized conditions using phenylhydrazine-treated cells of Pseudomonas putida CR 1‑1, 3‑chloro‑D‑alanine is converted to D‑cysteine with 94% yield, while 3‑chloro‑L‑alanine is largely recovered unreacted (81% recovery) [1]. This high conversion efficiency for the D‑enantiomer underpins the industrial viability of using 3‑chloroalanine hydrochloride as a precursor for D‑cysteine production.

Biocatalytic D-Cys Yield
Head-to-head
3-Chloro-D-alanine: 94% conversion to D-cysteine; L-isomer: 81% recovered unchanged
Supports synthetic route selection for D-amino acid production.
Pseudomonas putida CR 1-1 cells; optimized reaction conditions.
Biocatalysis D-Amino acid production Pseudomonas putida

Optimal Use Cases for 3-Chloroalanine Hydrochloride


Alanine Racemase Inhibition for Target Validation

3-Chloroalanine hydrochloride is ideally suited for studies requiring potent, irreversible inactivation of alanine racemase. With a Ki of 0.005 mM for the D‑enantiomer and a lethal efficiency of 1 event per 2.2 turnovers (versus 1 per 800 for fluoroalanine), it provides a robust suicide substrate for probing bacterial cell wall biosynthesis and validating alanine racemase as an antibacterial target [1][2].

D-Amino Acid Transaminase Inactivation Research

Given its absolute stereospecificity—only the D‑isomer undergoes α,β‑elimination by D‑amino acid transaminase (Kinact ≈ 10 µM, Ki = 10 µM versus D‑alanine)—3‑chloroalanine hydrochloride is essential for investigations into bacterial D‑amino acid metabolism and the physiological roles of D‑amino acid transaminases [3].

Biocatalytic Synthesis of D-Cysteine

The high conversion efficiency of 3‑chloro‑D‑alanine (94% yield to D‑cysteine) makes the hydrochloride salt a valuable precursor in biocatalytic production of D‑cysteine and other D‑amino acids using engineered Pseudomonas putida systems [4].

Selective Antibacterial Screening in Oral Microbiome

The distinct resistance pattern of 3‑chloroalanine (F. nucleatum and P. gingivalis resistant at 1 mM, S. mutans and E. coli sensitive) supports its use as a selective tool to dissect bacterial populations and study peptidoglycan synthesis inhibition in complex microbial communities [5].

Application
Selection Property
Validation Focus
Alanine racemase target validation
Enantiomeric purity, salt form
Irreversible inhibition kinetics, lethal efficiency
D-amino acid transaminase research
Stereochemical identity (D-isomer)
Substrate specificity, kinetic inactivation constants
Biocatalytic D-cysteine synthesis
Defined enantiomeric composition
Conversion yield, enzyme system compatibility
Oral microbiome screening
Species-specific resistance profile
Susceptibility pattern reproducibility, assay conditions

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32 linked technical documents
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